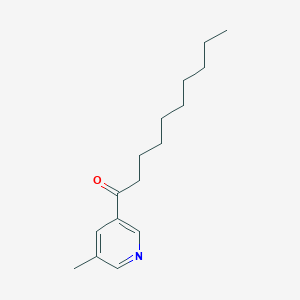
1-(5-Methyl-3-pyridinyl)-1-decanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-3-pyridinyl)-1-decanone is an organic compound characterized by a pyridine ring substituted with a methyl group at the 5-position and a decanone chain at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-3-pyridinyl)-1-decanone can be achieved through several methods. One common approach involves the alkylation of 5-methyl-3-pyridine with a suitable decanone precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of the decanone chain.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methyl-3-pyridinyl)-1-decanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-3-pyridinyl)-1-decanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-3-pyridinyl)-1-decanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the decanone chain can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-3-pyridinyl)ethanone: Shares the pyridine ring and methyl substitution but has a shorter ethanone chain.
1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone: Contains a pyridine ring and a pyrrolidinone moiety, differing in the ring structure and functional groups.
1-(2-Chloro-5-methyl-3-pyridinyl)ethanone: Similar pyridine ring structure with a chloro substitution at the 2-position.
Uniqueness: 1-(5-Methyl-3-pyridinyl)-1-decanone is unique due to its long decanone chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the exploration of new therapeutic agents.
Eigenschaften
CAS-Nummer |
194345-50-1 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
1-(5-methylpyridin-3-yl)decan-1-one |
InChI |
InChI=1S/C16H25NO/c1-3-4-5-6-7-8-9-10-16(18)15-11-14(2)12-17-13-15/h11-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
DDGAOBFOWITDPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)C1=CN=CC(=C1)C |
melting_point |
208 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


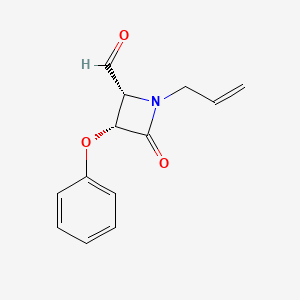
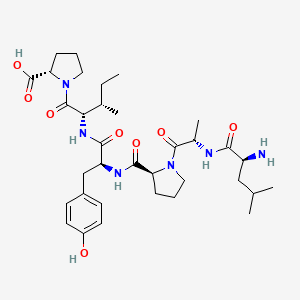
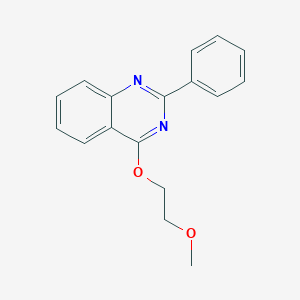
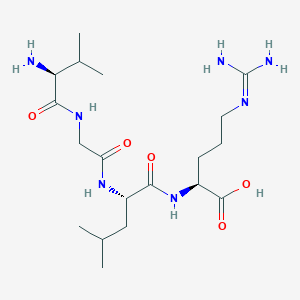
![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
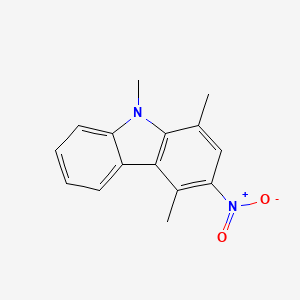
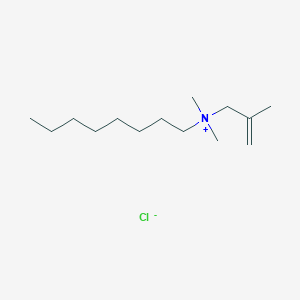

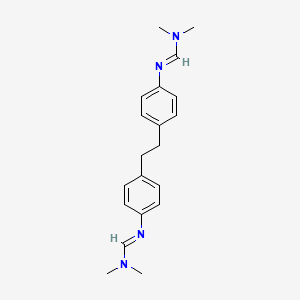
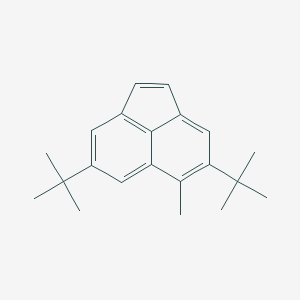
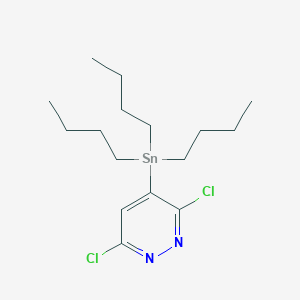
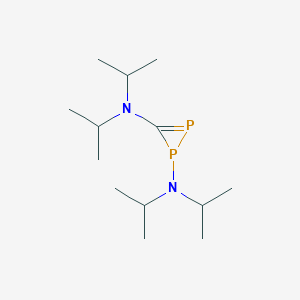
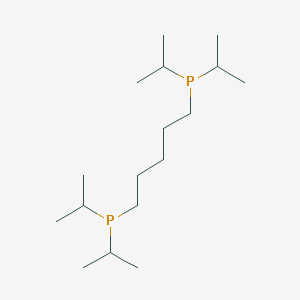
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
